2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate
Description
The compound 2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate features a piperazine core substituted at the 1-position with a 4-nitrophenyl group. This piperazine is linked via an ethyl chain to a carbamate group, which is further attached to a 3-(trifluoromethyl)phenyl moiety. The nitro group provides strong electron-withdrawing properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O4/c21-20(22,23)15-2-1-3-16(14-15)24-19(28)31-13-12-25-8-10-26(11-9-25)17-4-6-18(7-5-17)27(29)30/h1-7,14H,8-13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRQZBWVOBHXSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 1-(4-Nitrophenyl)piperazine
1-(4-Nitrophenyl)piperazine is reacted with 2-chloroethanol under basic conditions to install the ethyl alcohol moiety.
Typical Conditions
- Reagents : 1-(4-Nitrophenyl)piperazine (1.0 eq), 2-chloroethanol (1.2 eq), potassium carbonate (2.0 eq)
- Solvent : Acetonitrile (0.5 M)
- Temperature : Reflux (82°C)
- Time : 12–16 hours
- Workup : Filtration to remove salts, solvent evaporation under reduced pressure
- Yield : 78–85%
The reaction proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of 2-chloroethanol. Excess base ensures deprotonation of the piperazine to enhance reactivity.
Carbamate Formation via Chloroformate Intermediate
The ethanol intermediate is converted to a reactive chloroformate, which subsequently couples with 3-(trifluoromethyl)aniline.
Chloroformate Synthesis
Triphosgene (bis(trichloromethyl) carbonate) is preferred over phosgene due to safer handling.
Procedure
- Reagents : 2-[4-(4-Nitrophenyl)piperazin-1-yl]ethanol (1.0 eq), triphosgene (0.35 eq), triethylamine (3.0 eq)
- Solvent : Anhydrous dichloromethane (0.3 M)
- Temperature : 0–5°C (ice bath)
- Time : 2 hours
- Key Step : Slow addition of triphosgene to avoid exothermic side reactions
The reaction generates the intermediate chloroformate (O-CO-Cl), with triethylamine neutralizing HCl byproducts.
Amine Coupling
The chloroformate reacts with 3-(trifluoromethyl)aniline to form the target carbamate.
Optimized Conditions
- Reagents : Chloroformate (1.0 eq), 3-(trifluoromethyl)aniline (1.1 eq), triethylamine (2.0 eq)
- Solvent : Dichloromethane (0.2 M)
- Temperature : 0°C → room temperature (gradual warming)
- Time : 4–6 hours
- Workup :
- Yield : 88–95%
Alternative Methods Using Activated Carbonates
Activated carbonates bypass hazardous chloroformate intermediates, offering milder conditions.
p-Nitrophenyl Chloroformate-Mediated Route
The ethanol intermediate reacts with p-nitrophenyl chloroformate (PNPCOCl) to form a mixed carbonate, which couples with the amine.
Protocol
- Carbonate Formation :
- Reagents : Ethanol derivative (1.0 eq), PNPCOCl (1.2 eq), triethylamine (2.5 eq)
- Solvent : THF (0.4 M)
- Temperature : 0°C → room temperature
- Time : 3 hours
- Intermediate : p-Nitrophenyl carbonate (isolated or used in situ)
Di(2-pyridyl) Carbonate (DPC) Method
DPC enables high-yield carbamate synthesis under neutral conditions.
Steps
- Mixed Carbonate Synthesis :
- Reagents : Ethanol derivative (1.0 eq), DPC (1.5 eq), KH (1.2 eq)
- Solvent : Acetonitrile (0.2 M)
- Temperature : Room temperature
- Time : 2 hours
- Amine Reaction :
Comparative Analysis of Methods
The chloroformate method offers superior yields and simplicity, while DPC-based routes avoid halogenated reagents.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition is crucial for controlling melanin synthesis and treating related skin disorders.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
The following table highlights key structural analogs and their distinguishing features:
*Calculated based on formula C₂₀H₂₀F₃N₃O₄.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound contrasts with methoxy or methyl groups in analogs (e.g., ), altering electronic profiles and receptor affinity .
- Carbamate vs. Amide Linkages : Carbamates (target compound, ) generally exhibit greater hydrolytic stability compared to amides (ZK038), extending half-life in biological systems .
Receptor Binding and Selectivity:
- Piperazine derivatives often target serotonin (5-HT) or dopamine receptors. The nitro group in the target compound may enhance binding to 5-HT₁ₐ receptors, similar to compounds with electron-deficient aromatic systems .
- In contrast, 10d (), which includes a thiazole-urea moiety, showed higher potency in kinase inhibition assays due to its extended conjugated system .
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